molecular formula C20H18ClN3O3S B2489453 Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251675-67-8

Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2489453
CAS RN: 1251675-67-8
M. Wt: 415.89
InChI Key: ONKUCKRKPBIVNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves reactions of specific precursors to achieve the desired molecular structure. For example, compounds like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids, with their structures confirmed by X-ray structural analysis (Rudenko et al., 2012).

Molecular Structure Analysis

Molecular and crystal structure analyses are crucial in understanding the geometry, conformation, and intermolecular interactions within a compound. The title compound's structure analysis would likely involve X-ray diffraction to detail its crystalline structure and molecular geometry, similar to analyses performed on related compounds (Mague et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore the reactivity of functional groups, synthesis pathways, and potential for forming novel derivatives. Studies on related quinazoline and thiophene compounds have explored reactions under various conditions to synthesize ethers of thiotetronic acids, highlighting the versatile reactivity and potential for generating diverse chemical entities (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, solubility, and crystal form, are determined through empirical studies. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical synthesis or material science.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are pivotal for comprehending the compound's applications and handling. Investigations into similar compounds' reactivity, such as their reactions with alcohols and subsequent transformations, provide insights into their chemical behavior and potential applications (Gromachevskaya et al., 2017).

Scientific Research Applications

Antimicrobial Applications

Compounds related to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been synthesized and evaluated for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed significant in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).

Anti-inflammatory and Analgesic Properties

Research on derivatives of 4(3H)-quinazolinone, which share a structural resemblance with the compound of interest, revealed their potential as anti-inflammatory and analgesic agents. The study synthesized new derivatives and evaluated them for their efficacy in providing relief from inflammation and pain, indicating a promising avenue for the development of new therapeutic agents (Farag et al., 2012).

Optoelectronic and Nonlinear Properties

Compounds structurally similar to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been studied for their optoelectronic, nonlinear, and charge transport properties. These studies provide insights into the materials' potential applications in the field of electronics and photonics, highlighting their multifunctional capabilities based on their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential drug candidate .

Mechanism of Action

properties

IUPAC Name

methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-19(26)13-5-6-16-17(11-13)22-20(23-7-9-28-10-8-23)24(18(16)25)15-4-2-3-14(21)12-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUCKRKPBIVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate

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